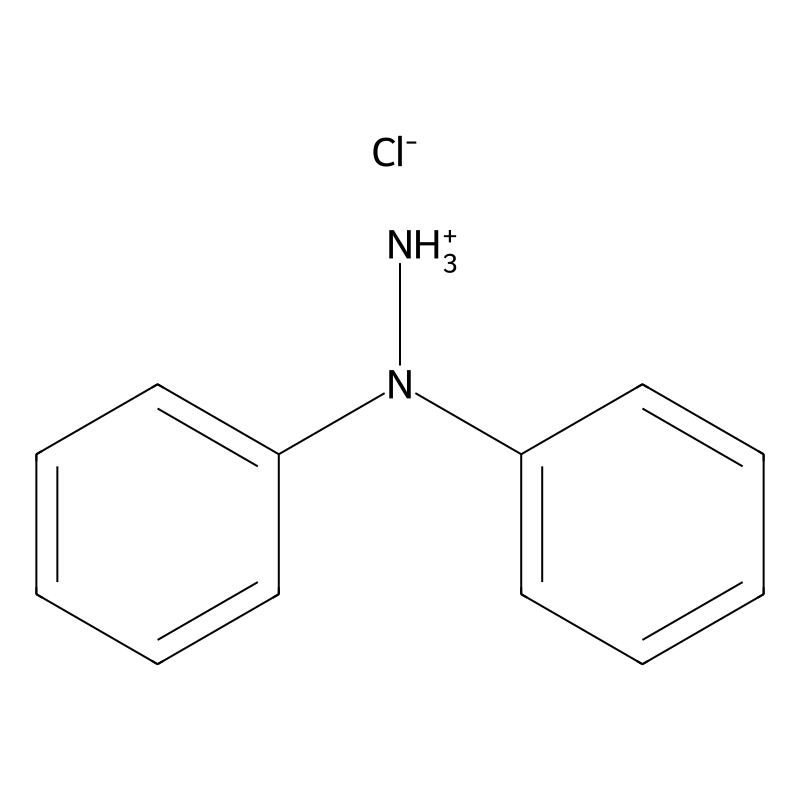

1,1-Diphenylhydrazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1,1-Diphenylhydrazine hydrochloride is a chemical compound with the molecular formula . It is a derivative of diphenylhydrazine, characterized by the presence of a hydrochloride group. This compound appears as a white to off-white crystalline powder and is known for its reactivity and potential biological activity. It is classified as harmful and irritant, necessitating careful handling in laboratory settings due to its corrosive properties .

DPH.HCl is considered a hazardous material due to the following reasons:

- Toxicity: Information on the specific toxicity of DPH.HCl is limited. However, hydrazines in general can be toxic upon inhalation, ingestion, or skin contact [].

- Flammability: Data on flammability is not readily available, but the presence of aromatic rings suggests potential combustibility.

- Reactivity: DPH.HCl might react with strong oxidizing agents.

Antibacterial Properties:

Studies have shown that DPH exhibits antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus []. Its mechanism of action is believed to involve binding to the bacterial chloride channel in the cell wall, thereby disrupting the influx of chloride ions essential for bacterial growth []. However, further research is needed to determine the efficacy and safety of DPH as a potential antibacterial agent.

Organic Synthesis:

DPH serves as a valuable reagent in organic synthesis for various reactions, including:

- Wolff-Kishner reduction: This reaction converts carbonyl groups (C=O) to alkanes (C-C) using DPH in the presence of a strong base []. This transformation is crucial in synthesizing various organic molecules.

- Preparation of hydrazones: DPH reacts with aldehydes and ketones to form the corresponding hydrazones, which are useful intermediates in organic synthesis [].

Analytical Chemistry:

DPH finds application in analytical chemistry, particularly for the detection of carbonyl groups. It readily reacts with aldehydes and ketones to form characteristic precipitates, allowing for their qualitative identification [].

- Oxidation: It can be oxidized to form azobenzene under certain conditions.

- Condensation Reactions: It reacts with carbonyl compounds to form hydrazones, which are important in organic synthesis.

- Decomposition: At elevated temperatures, it may decompose to yield phenyl radicals and other byproducts .

Research indicates that 1,1-diphenylhydrazine hydrochloride exhibits notable biological activities, including:

- Antioxidant Properties: It has been studied for its ability to scavenge free radicals.

- Potential Anticancer Activity: Some studies suggest that it may have cytotoxic effects against certain cancer cell lines.

- Toxicity: The compound poses risks such as skin irritation and respiratory issues upon exposure .

Several methods exist for synthesizing 1,1-diphenylhydrazine hydrochloride:

- From Diphenylhydrazine: The hydrochloride salt can be formed by reacting diphenylhydrazine with hydrochloric acid.

- Via Hydrazone Formation: Condensation of diphenylhydrazine with aldehydes or ketones followed by treatment with hydrochloric acid.

- Reduction Reactions: Reduction of corresponding azo compounds can yield the desired hydrazine derivative .

1,1-Diphenylhydrazine hydrochloride finds applications in various fields:

- Organic Synthesis: Used as a reagent in the preparation of hydrazones and other nitrogen-containing compounds.

- Analytical Chemistry: Employed in analytical methods for detecting carbonyl compounds.

- Pharmaceutical Research: Investigated for potential therapeutic applications due to its biological activities .

Studies on the interactions of 1,1-diphenylhydrazine hydrochloride indicate:

- Drug Interactions: It may interact with other pharmacological agents, potentially altering their efficacy or toxicity.

- Biochemical Pathways: Its antioxidant properties suggest involvement in pathways related to oxidative stress and cellular signaling .

Several compounds share structural similarities with 1,1-diphenylhydrazine hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diphenylhydrazine | Base compound; lacks hydrochloride group | |

| Phenylhydrazine | Simpler structure; used in similar reactions | |

| N,N-Diphenylhydrazine | Similar structure; different substitution pattern | |

| 4-Methylphenylhydrazine | Contains a methyl group; exhibits different reactivity |

Uniqueness of 1,1-Diphenylhydrazine Hydrochloride

The presence of the hydrochloride group enhances its solubility in water compared to its parent compound, diphenylhydrazine. This property makes it particularly useful in aqueous reactions and biological assays where solubility is crucial. Additionally, its specific reactivity profile differentiates it from other similar compounds, making it valuable in targeted synthetic applications .

UNII

Related CAS

GHS Hazard Statements

H302 (93.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (84.78%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (89.13%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (10.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (17.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (84.78%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (15.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant